2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol
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Overview
Description
2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol is a chemical compound with the molecular formula C8H18O5S2 and a molecular weight of 258.36 g/mol . It is known for its unique structure, which includes two ethanediol groups linked by an oxybis(ethane-2,1-diylsulfinyl) bridge. This compound is typically found as a white to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol involves the reaction of ethanediol with a sulfinylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl groups to sulfide groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfinyl and sulfone compounds.
Biology: Investigated for its potential as a stabilizing agent in enzyme reactions.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol involves its ability to interact with various molecular targets through its hydroxyl and sulfinyl groups. These interactions can lead to the stabilization of reactive intermediates and the formation of stable complexes. The compound’s sulfinyl groups are particularly reactive, allowing it to participate in a variety of chemical reactions .
Comparison with Similar Compounds
2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol can be compared to other similar compounds such as:
2,2’-(Oxybis(2,1-ethanediylthio))bisethanol: Similar structure but with thio groups instead of sulfinyl groups.
2,2’-(Oxybis(2,1-ethanediylsulfonyl))bisethanol: Contains sulfonyl groups instead of sulfinyl groups, leading to different reactivity and stability.
2,2’-(Oxybis(2,1-ethanediyl))bisethanol: Lacks the sulfinyl groups, making it less reactive in certain types of chemical reactions.
These comparisons highlight the unique reactivity and applications of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol in various fields of research and industry.
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethylsulfinyl)ethoxy]ethylsulfinyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5S2/c9-1-5-14(11)7-3-13-4-8-15(12)6-2-10/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTJQASGTOVRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCOCCS(=O)CCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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